molecular formula C22H19F3N4O2S B2738084 3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034460-93-8

3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2738084
CAS No.: 2034460-93-8
M. Wt: 460.48
InChI Key: IVROPEVAMNWYOK-UHFFFAOYSA-N
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Description

3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H19F3N4O2S and its molecular weight is 460.48. The purity is usually 95%.
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Biological Activity

3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular Formula C20_{20}H17_{17}F3_{3}N4_{4}O2_{2}S2_{2}
Molecular Weight 466.5 g/mol
CAS Number 1040672-54-5

The structure consists of a quinazolinone moiety linked to a thioether and an oxadiazole ring, providing a diverse range of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolines and oxadiazoles have been shown to possess antibacterial and antifungal activities. Specifically, studies have reported that certain oxadiazole derivatives display potent activity against Mycobacterium tuberculosis with IC90_{90} values below 10 μM . The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Activity

Recent studies have focused on the anticancer potential of quinazoline derivatives. For example, compounds targeting Polo-like kinase 1 (Plk1), a critical regulator in cell division, have shown promise in inhibiting cancer cell proliferation. Structural modifications similar to those found in this compound have led to improved binding affinities and selective cytotoxicity against various cancer cell lines .

Case Studies

  • Antituberculosis Activity : A study highlighted the effectiveness of substituted pyrimidines and quinazolines against tuberculosis. Compounds with similar scaffolds showed promising results with IC90_{90} values significantly lower than those of standard treatments .
  • Polo-like Kinase Inhibition : Research demonstrated that specific modifications in quinazoline derivatives enhanced their inhibitory effects on Plk1, leading to increased apoptosis in cancer cells. The introduction of thioether linkages was found to be beneficial for cellular uptake and activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The trifluoromethyl group enhances biological activity by increasing lipophilicity.
  • The thioether moiety contributes to improved interaction with biological targets.
  • Variations in the phenyl substituents can significantly alter potency against specific pathogens or cancer cells.

Properties

IUPAC Name

3-butyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S/c1-2-3-11-29-20(30)16-9-4-5-10-17(16)26-21(29)32-13-18-27-19(28-31-18)14-7-6-8-15(12-14)22(23,24)25/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVROPEVAMNWYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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